(2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetic acid
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Overview
Description
(2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetic acid: is a complex organic compound characterized by its thiazole and thieno[3,2-e]pyrimidin moieties[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). This compound is part of a class of heterocyclic compounds that have garnered interest due to their potential biological and pharmaceutical applications[{{{CITATION{{{2{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Preparation Methods
Synthetic Routes and Reaction Conditions
1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate[{{{CITATION{{{3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The reaction conditions often require heating and the presence of a primary amine[{{{CITATION{{{_3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiazole and thieno[3,2-e]pyrimidin moieties to their corresponding oxo derivatives.
Reduction: : Reduction of the oxo groups to hydroxyl groups.
Substitution: : Replacement of hydrogen atoms on the thiazole and thieno[3,2-e]pyrimidin rings with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its antimicrobial and antifungal properties.
Medicine: : Studied for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: : Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both thiazole and thieno[3,2-e]pyrimidin rings. Similar compounds include:
Thiazole derivatives: : Often used in pharmaceuticals and agrochemicals.
Thieno[3,2-e]pyrimidin derivatives: : Known for their biological activity.
In comparison, the presence of both rings in this compound may enhance its biological activity and specificity.
Properties
IUPAC Name |
2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-5-6(2)19-11-9(5)10(17)13-12-14(11)7(4-18-12)3-8(15)16/h4H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALZYFFCGEVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N=C3N2C(=CS3)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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